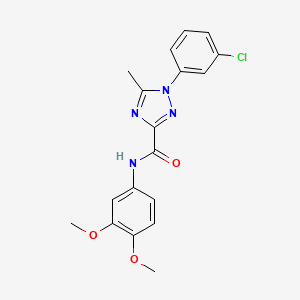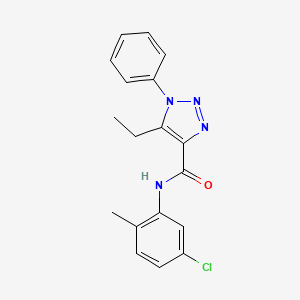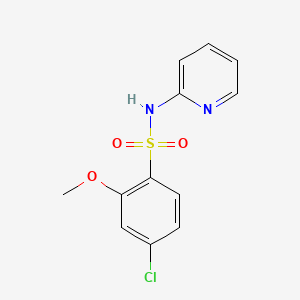
2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether typically involves the reaction of 2-chlorophenol with 1H-1,2,4-triazole-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or modulation of their activity . This compound may also interfere with the synthesis of essential biomolecules, contributing to its antimicrobial and antifungal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Flupoxam: A triazole-containing herbicide.
Uniqueness
2-chloro-5-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C9H8ClN3O3S |
|---|---|
Molekulargewicht |
273.70 g/mol |
IUPAC-Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-9-4-7(2-3-8(9)10)17(14,15)13-6-11-5-12-13/h2-6H,1H3 |
InChI-Schlüssel |
GQNYRUCJNHUCBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)


![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13369738.png)
![Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13369746.png)
![8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B13369752.png)
![2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B13369755.png)
![4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B13369757.png)
![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
![6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369760.png)
![N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13369767.png)
